AT2R Binding Affinity and Selectivity: Direct Comparison with Racemic Mixture and Enantiomers
EMA401 demonstrates significantly superior AT2R binding affinity compared to its racemic mixture (EMA400) and R-enantiomer (EMA402). In a comparative radioligand binding assay using cloned rat receptors, the target compound achieved an IC50 of 39.5 nM for AT2R, representing a 1.9-fold potency improvement over the racemate (IC50 = 75.2 nM) and a 20.4-fold improvement over the R-enantiomer (IC50 = 804 nM) [1]. The selectivity window versus AT1R exceeds 10,000-fold .
| Evidence Dimension | AT2R Binding Affinity (IC50, nM) |
|---|---|
| Target Compound Data | 39.5 ± 5.2 nM |
| Comparator Or Baseline | EMA400 (racemate): 75.2 ± 10.0 nM; EMA402 (R-enantiomer): 804 ± 85.4 nM |
| Quantified Difference | 1.9-fold more potent vs. racemate; 20.4-fold more potent vs. R-enantiomer |
| Conditions | Radioligand binding assay, cloned rat AT2R, N=3-4 experiments in duplicate [1] |
Why This Matters
Procurement of the pure S-enantiomer (CAS 886119-94-4) ensures assay sensitivity is not compromised by the 20-fold lower potency of the R-enantiomer, which is a known impurity in racemic supplies.
- [1] Smith MT, et al. Small Molecule Angiotensin II Type 2 Receptor (AT2R) Antagonists as Novel Analgesics for Neuropathic Pain: Comparative Pharmacokinetics, Radioligand Binding, and Efficacy in Rats. Table 1. View Source
